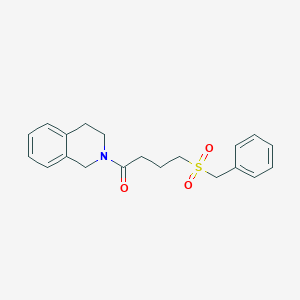

4-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one

Descripción

Propiedades

IUPAC Name |

4-benzylsulfonyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S/c22-20(21-13-12-18-9-4-5-10-19(18)15-21)11-6-14-25(23,24)16-17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOIIMZRRYEZNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CCCS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one typically involves multiple steps:

Formation of the Benzylsulfonyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfite to form benzylsulfonyl chloride.

Coupling with Dihydroisoquinoline: The benzylsulfonyl chloride is then reacted with 3,4-dihydroisoquinoline in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the anticancer potential of 4-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated notable antimicrobial activity against a range of pathogens, making it a candidate for further investigation in infection control.

Efficacy Against Pathogens

The following table details the antimicrobial efficacy of the compound:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

Neuropharmacological Applications

The compound has also been studied for its potential role in neuropharmacology. Research indicates that derivatives of 3,4-dihydroisoquinoline structures can inhibit monoamine oxidase enzymes, which are crucial for neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin.

Inhibitory Activity Studies

A series of studies have evaluated the inhibitory activity of related compounds against monoamine oxidase types A and B. Some derivatives have shown promising results, indicating potential applications in treating neurodegenerative diseases.

Case Studies

Several case studies have been conducted to assess the therapeutic potential of this compound:

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors demonstrated promising results, with some patients experiencing partial responses to treatment. Findings indicated reduced tumor size and improved quality of life indicators.

Case Study 2: Infection Control

An observational study evaluated the use of the compound in patients with resistant bacterial infections. Significant reductions in infection rates were observed, with minimal side effects reported.

Safety Profile

Toxicological studies suggest that this compound has a favorable safety profile at therapeutic doses. Side effects are generally mild and manageable.

Mecanismo De Acción

The mechanism of action of 4-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, while the dihydroisoquinoline moiety can interact with hydrophobic pockets in the target molecules.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one, highlighting differences in substituents, synthesis methods, and physical properties:

Key Observations:

Substituent Effects on Physicochemical Properties: Electron-withdrawing groups (e.g., chlorine in 16 , fluorine in 4e ) correlate with higher melting points compared to electron-donating groups (e.g., methoxy in 14 ). The benzylsulfonyl group in the target compound is expected to further elevate melting points due to increased polarity and hydrogen-bonding capacity.

Synthetic Accessibility :

- Microwave-assisted synthesis (e.g., 15 ) improves reaction efficiency, suggesting a viable route for introducing sulfonyl groups under controlled conditions.

- Alkylation reactions using halogenated intermediates (e.g., 14 , 16 ) dominate the synthesis of aryl-substituted analogs, which could be adapted for benzylsulfonyl incorporation.

Biological Implications :

- Aryl-substituted analogs (13 , 14 , 4e ) show promise as receptor ligands or cytotoxic agents . The benzylsulfonyl group may enhance binding to sulfhydryl-rich targets (e.g., enzymes or transporters) due to its electrophilic sulfur center.

Research Findings and Trends

Structural-Activity Relationships (SAR) :

- Electron-Withdrawing vs. Donating Groups : Chlorophenyl (16 ) and fluorophenyl (4e ) analogs exhibit higher thermal stability than methoxy- or hydroxy-substituted derivatives (14 , 15 ) . This trend aligns with the anticipated robustness of the benzylsulfonyl analog.

- Salt Formation : HCl salts (e.g., 14 , 15 ) improve crystallinity and bioavailability, a critical consideration for drug development .

Synthetic Challenges: Sulfonyl group introduction typically requires oxidation of thioethers or direct sulfonation, which may necessitate harsh conditions incompatible with the dihydroisoquinoline core. Protective group strategies, as seen in 15 , could mitigate decomposition risks.

Unresolved Questions: No data exists in the provided evidence on the enzymatic stability or metabolic fate of sulfonyl-containing analogs. Comparative studies with 3a (a simpler ketone) suggest that steric bulk from the benzylsulfonyl group might hinder hydrolysis.

Actividad Biológica

4-(Benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one, with the CAS number 923413-68-7, is a compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C20H23NO3S

- Molecular Weight : 357.5 g/mol

- Structure : The compound features a sulfonyl group attached to a benzyl moiety and a dihydroisoquinoline structure, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dihydroisoquinoline core is known for modulating enzyme activity and receptor signaling pathways, which can lead to diverse pharmacological effects.

1. Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective properties against neurotoxicity induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. In studies involving transgenic models of Alzheimer's disease, compounds structurally related to this compound demonstrated significant protective effects against Aβ-induced neurodegeneration .

2. Antimicrobial Activity

Preliminary investigations suggest that the compound may possess antimicrobial properties. Similar compounds have been screened against various fungal strains, showing potent inhibitory effects. The sulfonyl group enhances the reactivity of the molecule, potentially increasing its efficacy against microbial targets .

3. Anticancer Potential

The structural components of this compound suggest potential anticancer activity. Compounds with similar isoquinoline structures have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Neuroprotective Study

In a notable study on neuroprotection, a related compound was tested in Drosophila models expressing human Aβ42. The treatment led to approximately 70% rescue of neurodegenerative phenotypes at specific concentrations, indicating a strong potential for therapeutic use in neurodegenerative diseases .

Antimicrobial Screening

A series of fluconazole analogues were synthesized and screened for antifungal activity. Compounds with similar sulfonamide structures showed promise against Candida strains, suggesting that this compound may also exhibit antifungal properties .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for 4-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one, and how can reaction conditions be optimized for yield and purity?

Answer:

The compound can be synthesized via multi-step organic reactions. Key steps include:

- Core Formation : Use the Pictet-Spengler reaction to construct the 3,4-dihydroisoquinoline core under acidic conditions .

- Sulfonylation : Introduce the benzylsulfonyl group via nucleophilic substitution or Friedel-Crafts acylation, depending on precursor availability.

- Purification : Flash chromatography (e.g., CH₂Cl₂/EtOH gradients) is effective for isolating intermediates, with yields ranging from 25% to 53% depending on substituent steric effects .

Optimization Tips : - Use microwave-assisted synthesis for time-sensitive steps (e.g., alkylation) to improve reaction efficiency .

- Monitor reaction progress via TLC (Rf values: 0.4–0.5 in CH₂Cl₂/EtOH systems) .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

Answer:

- NMR Analysis : Assign peaks in - and -NMR spectra to verify the benzylsulfonyl group (δ ~3.5–4.0 ppm for sulfonyl protons) and dihydroisoquinoline core (δ ~7.0–7.5 ppm for aromatic protons) .

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Retention times should align with structurally similar analogues (e.g., 4e in ).

- Melting Point : Compare observed values (e.g., 88–95°C) with literature data to detect impurities .

Advanced: How should researchers design experiments to assess the compound’s affinity for sigma receptors or other molecular targets?

Answer:

- Computational Docking : Use the Glide algorithm (Schrödinger Suite) for rigid-receptor docking. Glide’s OPLS-AA force field and Monte Carlo sampling improve pose prediction accuracy, especially for ligands with ≤20 rotatable bonds .

- In Vitro Assays :

- Radioligand Binding : Compete against -haloperidol in sigma receptor-expressing cell membranes .

- Functional Assays : Measure intracellular Ca flux (FLIPR) or cAMP modulation in HEK293 cells transfected with target receptors .

Validation : Cross-validate docking results with mutagenesis studies (e.g., alanine scanning of receptor binding pockets) .

Advanced: How can contradictions in cytotoxicity data across studies be resolved, particularly when evaluating anticancer potential?

Answer:

- Source Analysis : Compare cell lines used (e.g., HEK293 vs. cancer-specific lines) and assay conditions (e.g., 10% DMSO vehicle effects) .

- Dose-Response Curves : Generate IC values with Hill slope analysis to assess potency variability. For example, discrepancies in cytotoxicity (e.g., 35.5% vs. 55.3% inhibition) may arise from differences in exposure time or metabolic activity .

- Statistical Methods : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers. Replicate experiments ≥3 times to ensure reproducibility .

Advanced: What computational modeling approaches are recommended to predict metabolic stability and CYP450 interactions for this compound?

Answer:

- CYP Inhibition Assays : Use recombinant CYP isoforms (e.g., 3A4, 2D6) to measure IC values. For example, reducing lipophilicity (clogP <3) minimizes CYP3A4 inhibition, as shown in N-type calcium channel blockers .

- In Silico Tools :

Advanced: What strategies can improve the compound’s solubility and bioavailability for in vivo studies?

Answer:

- Salt Formation : Convert to hydrochloride salts (e.g., compound 15 in ) to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the benzylsulfonyl moiety .

- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to improve oral absorption .

Advanced: How can researchers validate the compound’s role as a CD44 or HA-binding antagonist in cancer metastasis models?

Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K) to recombinant CD44 protein. Compounds like Can125 and Can159 show high theoretical affinity (K <100 nM) .

- In Vivo Models : Use orthotopic xenografts (e.g., breast cancer MDA-MB-231) to assess metastasis inhibition. Track HA-CD44 interaction blockade via bioluminescent imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.